molecular formula C5H7N5OS B13160494 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide

2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B13160494
M. Wt: 185.21 g/mol
InChI Key: WFHUWUIMSLHEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N5OS and a molecular weight of 185.21 g/mol It is characterized by the presence of a triazole ring, a carbamothioyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl group. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

2-(3-Carbamothioyl-1H-1,2,4-triazol-1-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7N5OS

Molecular Weight

185.21 g/mol

IUPAC Name

2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C5H7N5OS/c6-3(11)1-10-2-8-5(9-10)4(7)12/h2H,1H2,(H2,6,11)(H2,7,12)

InChI Key

WFHUWUIMSLHEGU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CC(=O)N)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.